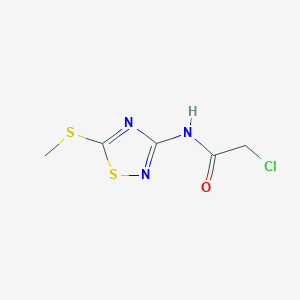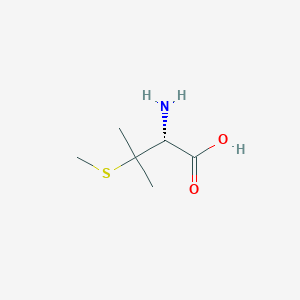
2-chloro-N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloro group, a methylsulfanyl group, and an acetamide group attached to the thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide typically involves the reaction of 2-chloroacetyl chloride with 5-(methylsulfanyl)-1,2,4-thiadiazole-3-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The acetamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate in solvents like acetic acid or methanol.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Formation of substituted thiadiazoles with various functional groups.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of amines.
Applications De Recherche Scientifique
2-chloro-N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The presence of the thiadiazole ring is known to enhance biological activity.
Agriculture: It is studied for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the activity of enzymes or proteins essential for the survival of pathogens or cancer cells. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions, leading to the disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N-(2-methylsulfanyl-pyrimidin-5-yl)-acetamide
- 2-Chloro-5-(methylsulfanyl)benzamide
- 2-Chloro-N-(2-methyl-5-sulfamoylphenyl)-5-(methylsulfanyl)benzamide
Uniqueness
2-chloro-N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The combination of the chloro, methylsulfanyl, and acetamide groups on the thiadiazole ring enhances its reactivity and potential for diverse applications compared to similar compounds with different heterocyclic rings or substituents.
Propriétés
Numéro CAS |
78429-98-8 |
|---|---|
Formule moléculaire |
C5H6ClN3OS2 |
Poids moléculaire |
223.7 g/mol |
Nom IUPAC |
2-chloro-N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide |
InChI |
InChI=1S/C5H6ClN3OS2/c1-11-5-8-4(9-12-5)7-3(10)2-6/h2H2,1H3,(H,7,9,10) |
Clé InChI |
UWBBMLMYQAUXAR-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=NS1)NC(=O)CCl |
SMILES canonique |
CSC1=NC(=NS1)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B1608881.png)




![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1608890.png)






